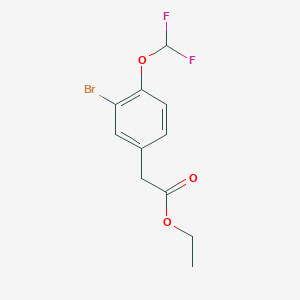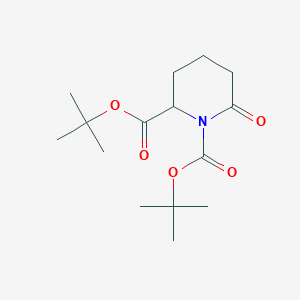
3,5-Dimethoxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,5-dimetoxipicolínico es un compuesto orgánico con la fórmula molecular C8H9NO4. Es un derivado del ácido picolínico, que presenta dos grupos metoxi unidos a las posiciones 3 y 5 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido 3,5-dimetoxipicolínico se puede sintetizar mediante varios métodos. Un enfoque común implica la metilación del ácido picolínico utilizando metanol y un catalizador adecuado en condiciones controladas. La reacción suele proceder de la siguiente manera:
Material de partida: Ácido picolínico
Reactivos: Metanol, catalizador (por ejemplo, ácido sulfúrico)
Condiciones: Reflujo a temperaturas elevadas
Producto: Ácido 3,5-dimetoxipicolínico
Métodos de Producción Industrial
En entornos industriales, la producción de ácido 3,5-dimetoxipicolínico puede implicar procesos de metilación a gran escala utilizando reactores de flujo continuo. Esto permite una producción eficiente y constante del compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3,5-dimetoxipicolínico sufre diversas reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi se pueden oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar derivados con diferentes grupos funcionales.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como halógenos o nucleófilos en presencia de un catalizador.
Productos Principales
Oxidación: Formación de derivados 3,5-dihidroxi.
Reducción: Formación de derivados 3,5-dimetoxi con grupos funcionales alterados.
Sustitución: Formación de derivados de ácido picolínico sustituidos.
Aplicaciones Científicas De Investigación
El ácido 3,5-dimetoxipicolínico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se ha investigado su posible papel en la inhibición enzimática y como ligando en ensayos bioquímicos.
Medicina: Se ha explorado su posible propiedad terapéutica, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la fabricación química
Mecanismo De Acción
El mecanismo de acción del ácido 3,5-dimetoxipicolínico implica su interacción con objetivos moleculares específicos. Puede actuar como ligando, uniéndose a iones metálicos y enzimas, modulando así su actividad. Los grupos metoxi del compuesto juegan un papel crucial en su afinidad de unión y especificidad. Las vías involucradas incluyen:
Quelación de Iones Metálicos: Unión a iones metálicos como zinc o cobre, afectando su disponibilidad biológica.
Inhibición Enzimática: Inhibición de enzimas mediante la unión a sus sitios activos, alterando su actividad catalítica.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 5,6-Dimetoxipicolínico: Estructura similar pero con grupos metoxi en las posiciones 5 y 6.
Ácido Picolínico: El compuesto padre sin grupos metoxi.
Ácido 3,4-Dimetoxipicolínico: Grupos metoxi en las posiciones 3 y 4.
Singularidad
El ácido 3,5-dimetoxipicolínico es único debido a la posición específica de sus grupos metoxi, lo que influye en su reactividad química y propiedades de unión.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3,5-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
ZKRPAWQHVPWLTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


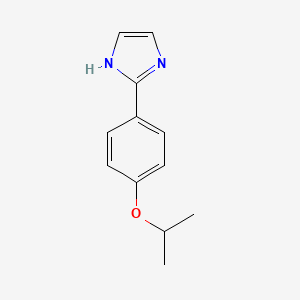
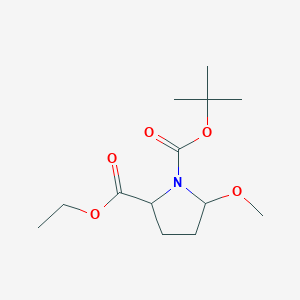



![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
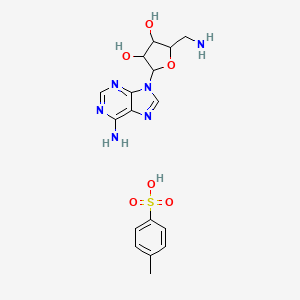
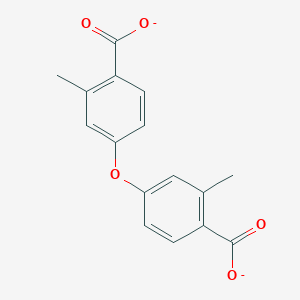
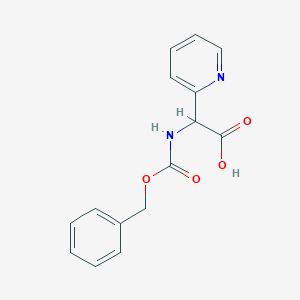
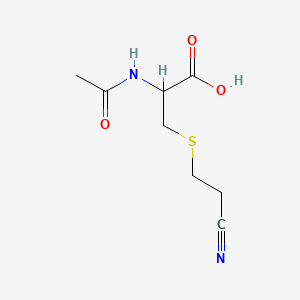

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
